

An In-depth Technical Guide to the Chemical Properties of Fmoc-L-Homocyclohexylalanine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Fmoc-L-Homocyclohexylalanine*

Cat. No.: *B1318218*

[Get Quote](#)

This guide provides a comprehensive technical overview of the chemical properties of N- α -**Fmoc-L-homocyclohexylalanine** (Fmoc-L-hCha), a pivotal building block in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, practical applications, and essential experimental protocols related to this unique synthetic amino acid.

Introduction: The Strategic Advantage of the Homocyclohexylalanine Moiety

Fmoc-L-homocyclohexylalanine is a derivative of the natural amino acid lysine, where the side-chain amine is replaced by a cyclohexyl group, and the alpha-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The incorporation of the homocyclohexylalanine residue into peptide sequences offers a strategic advantage in drug design and discovery. The bulky and hydrophobic cyclohexyl side chain can significantly enhance the metabolic stability of peptides by sterically hindering enzymatic degradation.^[1] This modification can also induce conformational constraints, leading to peptides with improved receptor binding affinity and selectivity.^[1]

Core Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of **Fmoc-L-homocyclohexylalanine** is crucial for its effective utilization in peptide synthesis.

Property	Value	Source
Chemical Formula	<chem>C25H29NO4</chem>	[2] [3]
Molecular Weight	407.52 g/mol	[2]
CAS Number	269078-73-1	[2]
Appearance	White to off-white powder	[2]
Optical Rotation	$[\alpha]^{20}D = -8 \pm 1^\circ$ (c=1 in DMF)	[2]
Storage Temperature	0 - 8 °C	[2]
Purity (Chiral HPLC)	≥ 99%	[2]
XLogP3-AA	6.1	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]
Topological Polar Surface Area	75.6 Å ²	[3]

Solubility Profile

The solubility of **Fmoc-L-homocyclohexylalanine** is a critical factor in SPPS, directly impacting coupling efficiency. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly employed in peptide synthesis.

Solvent	Chemical Class	Predicted Solubility	Rationale
N,N-Dimethylformamide (DMF)	Polar Aprotic	Highly Soluble	DMF is the most common solvent for SPPS, and Fmoc-amino acids are generally very soluble. [4]
N-Methyl-2-pyrrolidone (NMP)	Polar Aprotic	Highly Soluble	NMP is another excellent solvent for SPPS with similar solvating properties to DMF.
Dichloromethane (DCM)	Chlorinated	Moderately Soluble	DCM is often used in SPPS, particularly for resin swelling and some coupling reactions.
Methanol / Ethanol	Protic	Sparingly Soluble	The large, nonpolar Fmoc and homocyclohexyl groups decrease solubility in polar protic solvents.
Water	Protic	Sparingly Soluble	Fmoc-protected amino acids are generally poorly soluble in water. [5]

Experimental Protocol for Solubility Determination

Given the lack of specific quantitative solubility data, the following protocol can be used to determine the solubility of **Fmoc-L-homocyclohexylalanine** in a solvent of interest.

- Preparation of Standard Solutions: Prepare a series of standard solutions of **Fmoc-L-homocyclohexylalanine** of known concentrations in the chosen solvent.
- Sample Preparation: In a vial, add an excess amount of **Fmoc-L-homocyclohexylalanine** to a known volume of the solvent.
- Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- Sample Extraction and Filtration: Carefully withdraw a sample of the clear supernatant and immediately filter it through a 0.2 µm syringe filter.
- Quantification: Dilute the filtered, saturated solution to a concentration within the range of the standard curve and analyze by HPLC with UV detection (typically at 265 nm or 301 nm for the Fmoc group).
- Calculation: Determine the concentration of the saturated solution from the calibration curve, which represents the solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **Fmoc-L-homocyclohexylalanine**. While specific spectra for this compound are not readily available in public databases, the following sections provide predicted data based on the analysis of similar Fmoc-amino acids.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of **Fmoc-L-homocyclohexylalanine** in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the Fmoc group, the amino acid backbone, and the homocyclohexyl side chain.

- Fmoc Group: Multiple signals between 7.2 and 7.9 ppm corresponding to the aromatic protons of the fluorenyl moiety. A characteristic triplet around 4.2-4.4 ppm for the CH group of the fluorenyl ring and a doublet for the CH₂ group.[6]

- Amino Acid Backbone: A multiplet around 4.0-4.3 ppm for the α -proton (α -H). A broad singlet for the amide proton (NH) around 7.5-8.0 ppm.
- Homocyclohexyl Side Chain: A series of broad multiplets between 0.8 and 1.8 ppm corresponding to the protons of the cyclohexyl ring and the adjacent methylene groups.

Predicted ^{13}C NMR Spectral Data

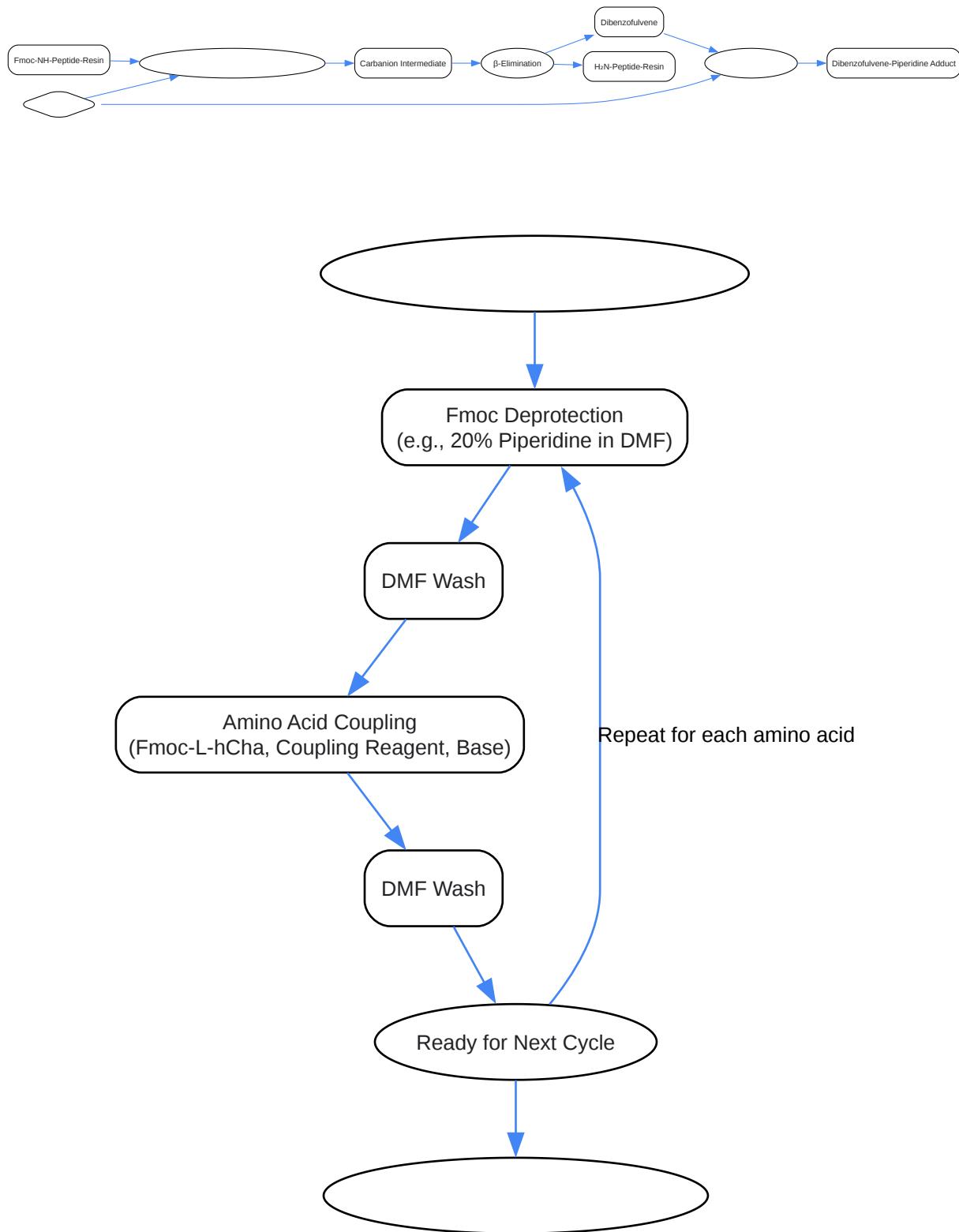
The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

- Fmoc Group: A series of signals in the aromatic region (120-145 ppm), a signal for the CH group around 47 ppm, and a signal for the CH_2 group around 66 ppm. A carbonyl signal from the carbamate group around 156 ppm.[3]
- Amino Acid Backbone: A signal for the α -carbon around 53-55 ppm and a signal for the carboxylic acid carbonyl around 173-175 ppm.
- Homocyclohexyl Side Chain: Multiple signals in the aliphatic region (25-40 ppm) corresponding to the carbons of the cyclohexyl ring and the methylene groups.

Predicted FTIR Spectral Data

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- N-H Stretch: A band around 3300 cm^{-1} corresponding to the amide N-H stretching vibration. [7][8]
- C-H Stretch: Bands in the region of $2850\text{-}3000\text{ cm}^{-1}$ for the aliphatic C-H stretching vibrations of the homocyclohexyl and Fmoc groups.
- C=O Stretch: A strong absorption band around $1720\text{-}1740\text{ cm}^{-1}$ for the carboxylic acid carbonyl and another strong band around $1690\text{-}1710\text{ cm}^{-1}$ for the urethane carbonyl of the Fmoc group.[9][10]
- C=C Stretch: Aromatic C=C stretching vibrations from the fluorenyl group in the $1450\text{-}1600\text{ cm}^{-1}$ region.[10]


Reactivity and Stability

The chemical reactivity of **Fmoc-L-homocyclohexylalanine** is dominated by the properties of the Fmoc protecting group and the carboxylic acid functionality.

Fmoc Group Stability and Deprotection

The Fmoc group is stable under acidic conditions, which is a key feature of its use in orthogonal peptide synthesis strategies.^[9] It is, however, readily cleaved under mild basic conditions via a β -elimination mechanism. The most common reagent for Fmoc deprotection is a 20% solution of piperidine in DMF.

The deprotection process can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. FMOC-Ala-OH(35661-39-3) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FMOC-Ala-OH(35661-39-3) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Fmoc-L-Homocyclohexylalanine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1318218#what-are-the-chemical-properties-of-fmoc-l-homocyclohexylalanine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com